1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one
Description
1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 3-(difluoromethoxy)-4-iodophenyl group. The iodine atom may enhance crystallographic resolution in structural studies, while the difluoromethoxy group contributes to metabolic stability and lipophilicity .
Properties
Molecular Formula |
C10H9F2IO2 |
|---|---|
Molecular Weight |
326.08 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO2/c1-6(14)4-7-2-3-8(13)9(5-7)15-10(11)12/h2-3,5,10H,4H2,1H3 |
InChI Key |
UCBPYIGNAAURNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)I)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and 4-iodobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-(difluoromethoxy)aniline and 4-iodobenzaldehyde under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one is an organic compound notable for its unique structural features, including a difluoromethoxy group and an iodine atom attached to a phenyl ring. This compound has been the subject of various studies investigating its biological activity, particularly its interactions with enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H9F2IO2. The presence of the difluoromethoxy group contributes to its hydrophobic characteristics, while the iodine atom enhances its potential for halogen bonding interactions. These structural components play a crucial role in the compound's biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. The compound has been shown to influence enzyme activity and receptor binding, leading to potential anti-inflammatory and anticancer effects. However, detailed mechanisms of action remain to be fully elucidated.
- Enzyme Interaction : The compound binds to specific enzymes, altering their activity. This modulation can lead to downstream effects in metabolic pathways.
- Receptor Binding : It may interact with receptors involved in cellular signaling, potentially influencing processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of similar compounds showed cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties due to structural similarities.
- In vitro tests indicated that compounds with iodine substitutions often displayed enhanced anticancer activities compared to their non-iodinated counterparts.
-
Anti-inflammatory Effects :
- Research has suggested that the compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent. The difluoromethoxy group is believed to enhance binding affinity to inflammatory mediators.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | , |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Enzyme Modulation | Altered enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
